molecular formula C20H28Cl2N2O4 B8480122 (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

Cat. No.: B8480122
M. Wt: 431.3 g/mol
InChI Key: XDOILEALUXWAOY-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a tert-butoxycarbonyl-protected amine, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dichlorobenzyl group and the tert-butoxycarbonyl-protected amine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butoxycarbonyl-protected amine can be deprotected under certain conditions, allowing the compound to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups

Properties

Molecular Formula

C20H28Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28Cl2N2O4/c1-13-7-14(11-23-18(25)28-20(2,3)4)5-6-24(13)19(26)27-12-15-8-16(21)10-17(22)9-15/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,23,25)

InChI Key

XDOILEALUXWAOY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising tert-butyl((2-methylpiperidin-4-yl)methyl)carbamate (step 2) (1.15 g, 5.04 mmol) and 3,5-dichlorobenzyl carbonochloridate (1.327 g, 5.54 mmol) in DCM (15 ml) was treated with aq. saturated sodium bicarbonate (0.504 ml, 5.04 mmol) and stirred at room temperature for 18 hours. The organic portion was separated and the aqueous phase extracted with DCM (2×10 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. Further purification by chromatography on silica, eluting in 0-20% 2M ammonia in MeOH in DCM afforded the title compound;
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Quantity
0.504 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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